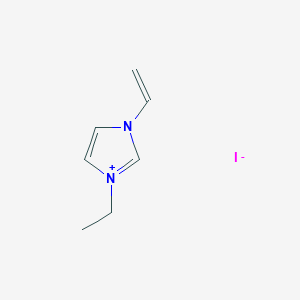

1-Vinyl-3-ethylimidazolium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Vinyl-3-ethylimidazolium iodide is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent ionic conductivity. The presence of the vinyl group in the structure allows for further polymerization, making it a versatile compound in various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Vinyl-3-ethylimidazolium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-vinylimidazole with ethyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or acetone at elevated temperatures to ensure complete conversion. The reaction can be represented as follows:

1-vinylimidazole+ethyl iodide→1-vinyl-3-ethylimidazolium iodide

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.

Análisis De Reacciones Químicas

Types of Reactions: 1-Vinyl-3-ethylimidazolium iodide undergoes various chemical reactions, including:

Polymerization: The vinyl group allows for radical polymerization, leading to the formation of polymeric ionic liquids.

Substitution Reactions: The iodide ion can be exchanged with other anions, such as tetrafluoroborate or dicyanamide, to modify the properties of the ionic liquid.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.

Substitution Reactions: Anion exchange can be carried out using silver salts of the desired anion in a suitable solvent.

Major Products:

Polymeric Ionic Liquids: Formed through polymerization, these materials exhibit enhanced mechanical and thermal properties.

Anion-Exchanged Ionic Liquids: These variants have tailored properties for specific applications, such as increased ionic conductivity or hydrophobicity.

Aplicaciones Científicas De Investigación

1-Vinyl-3-ethylimidazolium iodide has found applications in various fields due to its unique properties:

Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high ionic strength and low volatility.

Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.

Medicine: Explored for its role in developing biocompatible materials and as a medium for enzyme immobilization.

Industry: Utilized in the production of high-performance membranes for gas separation and as electrolytes in batteries and supercapacitors

Mecanismo De Acción

The mechanism by which 1-vinyl-3-ethylimidazolium iodide exerts its effects is largely dependent on its ionic nature and the presence of the imidazolium cation. The imidazolium ring can interact with various substrates through π-π interactions and hydrogen bonding. The iodide ion can participate in nucleophilic substitution reactions, facilitating the formation of new compounds. In catalytic applications, the ionic liquid can stabilize transition states and intermediates, enhancing reaction rates and selectivity .

Comparación Con Compuestos Similares

1-Vinyl-3-ethylimidazolium iodide can be compared with other imidazolium-based ionic liquids, such as:

- 1-Vinyl-3-butylimidazolium iodide

- 1-Vinyl-3-methylimidazolium iodide

- 1-Vinyl-3-heptylimidazolium iodide

Uniqueness:

- Thermal Stability: this compound exhibits higher thermal stability compared to its methyl and butyl counterparts.

- Polymerization Potential: The vinyl group allows for polymerization, which is not possible with non-vinyl imidazolium salts.

- Ionic Conductivity: The presence of the ethyl group provides a balance between ionic conductivity and viscosity, making it suitable for various applications .

Propiedades

Fórmula molecular |

C7H11IN2 |

|---|---|

Peso molecular |

250.08 g/mol |

Nombre IUPAC |

1-ethenyl-3-ethylimidazol-3-ium;iodide |

InChI |

InChI=1S/C7H11N2.HI/c1-3-8-5-6-9(4-2)7-8;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 |

Clave InChI |

UOARFFHPYSKBNB-UHFFFAOYSA-M |

SMILES canónico |

CC[N+]1=CN(C=C1)C=C.[I-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156634.png)

![N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156683.png)

![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-propylquinazoline-2,4(1H,3H)-dione](/img/structure/B15156693.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156709.png)

![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 2,4-dimethoxybenzoate](/img/structure/B15156719.png)

![N-[4-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide](/img/structure/B15156723.png)

![2-(3,4-dimethoxyphenyl)-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}inden-1-ylidene)ethanaminium chloride](/img/structure/B15156725.png)